N-(3-chloro-2-methylphenyl)-2-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide
Description
Properties
IUPAC Name |
N-(3-chloro-2-methylphenyl)-2-[3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19ClN4O3/c1-14-8-10-16(11-9-14)21-26-22(31-27-21)17-5-4-12-28(23(17)30)13-20(29)25-19-7-3-6-18(24)15(19)2/h3-12H,13H2,1-2H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXOUMHXVWPQJHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3=CC=CN(C3=O)CC(=O)NC4=C(C(=CC=C4)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19ClN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-2-methylphenyl)-2-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Coupling reactions: The oxadiazole intermediate is then coupled with a pyridine derivative using reagents such as coupling agents (e.g., EDC, DCC) under controlled conditions.
Final assembly:
Industrial Production Methods
For industrial-scale production, the process is optimized for yield, purity, and cost-effectiveness. This often involves:
Continuous flow reactors: To ensure consistent reaction conditions and scalability.
Catalysts: To enhance reaction rates and selectivity.
Purification techniques: Such as crystallization, distillation, and chromatography to achieve high purity.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-2-methylphenyl)-2-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Particularly nucleophilic substitution reactions due to the presence of the chloro group.
Common Reagents and Conditions
Oxidation: Typically performed in aqueous or organic solvents at elevated temperatures.
Reduction: Often carried out in inert atmospheres (e.g., nitrogen or argon) to prevent unwanted side reactions.
Substitution: Conducted in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can lead to amines or alcohols.
Scientific Research Applications
Drug Discovery
The compound's structural features suggest its potential as a lead compound in drug discovery. The presence of oxadiazole and dihydropyridine moieties is associated with various biological activities, making it a candidate for further exploration in developing new therapeutic agents. Recent studies have highlighted the importance of similar oxadiazole derivatives in drug discovery, showcasing their effectiveness against multiple diseases, including cancer and infections .
Antimicrobial Activity
Research indicates that compounds containing oxadiazole rings exhibit significant antimicrobial properties. Studies on related compounds have shown moderate to good activity against various pathogens, including bacteria and fungi . The structural modifications in N-(3-chloro-2-methylphenyl)-2-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide may enhance its efficacy against resistant strains.
Case Studies
Several studies have evaluated the anticancer efficacy of compounds related to this compound:
These studies highlight the compound's potential as an effective agent against various cancer cell lines.
Mechanism of Action
The mechanism of action of N-(3-chloro-2-methylphenyl)-2-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to desired therapeutic or material properties. The exact molecular targets and pathways depend on the specific application and are often elucidated through advanced techniques such as thermal proteome profiling and affinity ultrafiltration mass spectrometry .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Related Acetamide Derivatives
Key Differences and Implications
Heterocyclic Core Modifications
Substituent Effects
- Chlorine vs. Methyl Groups : The target’s 3-chloro-2-methylphenyl group balances lipophilicity and steric hindrance, whereas 4-chlorophenyl () may increase electrophilicity, affecting target selectivity .
- Methoxy vs.
Pharmacological and Physicochemical Properties
Table 2: Hypothetical Property Comparison Based on Structural Analogues
Research Findings from Analogues
- Lipoxygenase Inhibition : Compounds with oxadiazolethio groups () show IC₅₀ values in the µM range, suggesting the target compound may share similar efficacy if the oxadiazole core is critical for binding .
- Antimicrobial Activity : Chlorine-substituted analogs () demonstrate broad-spectrum activity against Gram-positive bacteria, implying the target’s chlorine and methyl groups may enhance membrane penetration .
Biological Activity
N-(3-chloro-2-methylphenyl)-2-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its anticancer properties, antibacterial effects, and other pharmacological potentials.
Chemical Structure and Properties
The compound features a unique structure that incorporates a 1,2,4-oxadiazole ring and a dihydropyridine moiety, which are known for their diverse biological activities. The presence of the chloro and methyl groups on the phenyl ring may enhance lipophilicity and bioavailability.
Anticancer Activity
Research indicates that derivatives containing the 1,2,4-oxadiazole unit demonstrate significant anticancer properties. These compounds have been shown to inhibit various cancer cell lines through mechanisms such as:
- Inhibition of key enzymes : Compounds similar to this compound exhibit inhibitory effects on topoisomerases and histone deacetylases (HDACs), which are critical for cancer cell proliferation .
- Cytotoxicity : In vitro studies have shown that oxadiazole derivatives can induce cytotoxic effects in various cancer cell lines including HeLa (cervical cancer) and MCF-7 (breast cancer) with IC50 values indicating potent activity .
Antibacterial Activity
The compound also displays antibacterial properties. Research has demonstrated:
- Inhibition of bacterial growth : Similar compounds have been tested against common pathogens such as Staphylococcus aureus and Escherichia coli, showing effective inhibition at low concentrations .
Mechanistic Insights
The biological activities of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The oxadiazole ring has been associated with the inhibition of various enzymes involved in cancer progression and bacterial metabolism.
- Cell Cycle Arrest : Some studies suggest that compounds with similar structures may induce cell cycle arrest in cancer cells, leading to apoptosis.
Case Studies
Several studies have investigated the biological activity of related compounds:
Q & A
Q. What are the established synthetic routes for preparing this compound, and what are the critical reaction conditions?
Methodological Answer: The synthesis involves constructing the 1,2,4-oxadiazole ring and coupling it to the pyridinone-acetamide backbone. A common approach includes:
- Step 1: Formation of the 1,2,4-oxadiazole via cyclization of an amidoxime with a carboxylic acid derivative under reflux with triethylamine (TEA) . For the 4-methylphenyl-substituted oxadiazole, 4-methylbenzoyl chloride could react with an amidoxime precursor.
- Step 2: Coupling the oxadiazole to a pyridinone intermediate using chloroacetyl chloride, followed by nucleophilic substitution with 3-chloro-2-methylaniline. HATU or DCC may enhance amide bond formation efficiency .
- Critical Conditions: Anhydrous solvents (e.g., DMF), controlled temperature (70–100°C), and TLC monitoring for intermediate purity.
Q. How is the compound structurally characterized, and what analytical techniques are essential?
Methodological Answer:
- NMR Spectroscopy: H and C NMR confirm substituent positions (e.g., oxadiazole protons at δ 8.1–8.5 ppm, pyridinone carbonyl at ~165 ppm) .
- IR Spectroscopy: Stretching vibrations for amide C=O (~1680 cm) and oxadiazole C=N (~1600 cm) .
- X-ray Crystallography: Resolves crystal packing and hydrogen-bonding interactions (e.g., acetamide NH with oxadiazole N) .
- Mass Spectrometry: High-resolution MS validates the molecular formula (e.g., [M+H] at m/z 436.12).
Q. What preliminary biological screening assays are recommended for this compound?
Methodological Answer:
- Enzyme Inhibition: Test against kinases (e.g., EGFR) or inflammatory targets (e.g., COX-2) using fluorometric or colorimetric assays .
- Antimicrobial Activity: Disk diffusion or MIC assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Cytotoxicity: MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to assess IC values .
Advanced Research Questions
Q. How can synthetic yield be optimized while minimizing side reactions?
Methodological Answer:
- Catalyst Screening: Use Pd(OAc) or CuI for Ullmann-type couplings to reduce byproducts .
- Microwave-Assisted Synthesis: Reduces reaction time (e.g., 30 min vs. 4 h) and improves oxadiazole cyclization efficiency .
- Solvent Optimization: Replace DMF with greener solvents (e.g., cyclopentyl methyl ether) to enhance solubility and reduce toxicity .
Q. What computational methods predict the compound’s reactivity and target interactions?
Methodological Answer:
- DFT Calculations: Analyze HOMO-LUMO gaps (e.g., ~4.5 eV) to assess electrophilicity at the oxadiazole ring .
- Molecular Docking: Simulate binding to COX-2 (PDB: 5IKT) to identify key interactions (e.g., hydrogen bonds with acetamide NH) .
- MD Simulations: Evaluate stability of ligand-protein complexes over 100 ns trajectories .
Q. How can contradictory biological activity data between assays be resolved?
Methodological Answer:
- Orthogonal Assays: Compare enzymatic inhibition (e.g., COX-2) with cell-based assays (e.g., prostaglandin E ELISA) to confirm target specificity .
- Metabolite Profiling: Use LC-MS to identify degradation products that may interfere with activity .
- Statistical Validation: Apply ANOVA or Tukey’s test to assess significance of replicate data (n ≥ 3) .
Q. What strategies elucidate structure-activity relationships (SAR) for the oxadiazole and acetamide moieties?
Methodological Answer:
- Substituent Variation: Synthesize analogs with halogen (F, Cl) or methoxy groups on the phenyl rings to assess steric/electronic effects .
- Bioisosteric Replacement: Swap oxadiazole with 1,3,4-thiadiazole to compare potency .
- QSAR Modeling: Use CoMFA/CoMSIA to correlate logP, polar surface area, and IC values .
Q. What are the compound’s stability profiles under varying pH and light conditions?
Methodological Answer:
- Forced Degradation Studies: Expose to 0.1M HCl/NaOH (37°C, 24h) and analyze by HPLC for hydrolysis products (e.g., free acetamide) .
- Photostability: Irradiate under ICH Q1B guidelines (UV-Vis light) and monitor degradation via LC-MS .
- Oxidative Stability: Treat with HO (3%) to identify susceptible sites (e.g., pyridinone C=O) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
